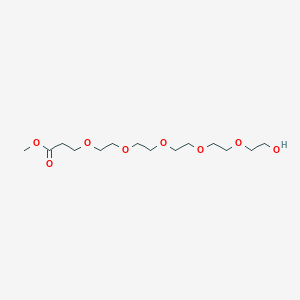

羟基-PEG5-甲酯

描述

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition .

Synthesis Analysis

The synthesis of esters like Hydroxy-PEG5-Methyl ester often involves a three-step process: transesterification of a methyl ester to alkyl esters, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly(ethylene glycols) of varying chain length under a short reaction time .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG5-Methyl ester is C14H28O8 . The IUPAC name is methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate .Chemical Reactions Analysis

Esters, including Hydroxy-PEG5-Methyl ester, are often associated with hydrolytic lability . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The alkoxy (OR′) group of an ester is replaced by another group in typical reactions .Physical And Chemical Properties Analysis

Hydroxy-PEG5-Methyl ester has a molecular weight of 324.37 g/mol . It is stored at -20°C .科学研究应用

蛋白质的聚乙二醇化

羟基-PEG5-甲酯是一种聚乙二醇 (PEG) 衍生物 {svg_1}. PEG 是一种生物惰性、非免疫原性的化学物质,可赋予蛋白质更高的水溶性 {svg_2}. 这种特性使其在蛋白质的聚乙二醇化中非常有用,聚乙二醇化是指将 PEG 共价连接到蛋白质以提高其溶解度并减少聚集 {svg_3}.

蛋白质生物学研究

PEG 在蛋白质组学和其他生物学研究方法中的精确和多功能应用取决于定义长度 (MW) 的聚乙二醇衍生物的可用性,这些衍生物用特定官能团活化 {svg_4}. 羟基-PEG5-甲酯就是这样一种含 PEG 的试剂 {svg_5}.

药物递送系统

羟基-PEG5-甲酯可用于开发药物递送系统 {svg_6}. 该化合物中的 PEG 间隔物提高了所得化合物的含水溶解度,这在药物递送中可能是有益的 {svg_7}.

表面改性

PEG 的亲水性使其可用于表面处理或生物偶联,而不会产生空间位阻 {svg_8}. 羟基-PEG5-甲酯作为一种 PEG 衍生物,可用于此类表面改性 {svg_9}.

与其他分子的偶联

羟基-PEG5-甲酯中的羟基可衍生为其他反应性官能团以进行偶联 {svg_10}. 这使其成为生化研究中的一种多功能工具 {svg_11}.

非临床研究

作用机制

Target of Action

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester It’s known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The hydrophilic PEG spacer in Hydroxy-PEG5-Methyl ester increases solubility in aqueous media . The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions .

Biochemical Pathways

It’s known that peg derivatives like hydroxy-peg5-methyl ester are often used in drug delivery systems , which could imply involvement in various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially impact the compound’s absorption and distribution. The methyl ester can be hydrolyzed under strong basic conditions , which could influence its metabolism and excretion.

Result of Action

Given its use in drug delivery systems , the effects would likely depend on the specific drug being delivered.

Action Environment

It’s known that the methyl ester can be hydrolyzed under strong basic conditions , suggesting that pH could be a significant environmental factor.

未来方向

Hydroxy-PEG5-Methyl ester, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer, which increases solubility in aqueous media, and its hydroxyl group, which enables further derivatization or replacement with other reactive functional groups, make it a promising compound for future research and development .

生化分析

Biochemical Properties

The hydroxyl group in Hydroxy-PEG5-methyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and decreasing their aggregation . The methyl ester can be hydrolyzed under strong basic conditions .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG5-methyl ester involves the hydrolysis of the methyl ester under strong basic conditions . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Dosage Effects in Animal Models

Peg derivatives are generally considered safe and non-toxic .

Metabolic Pathways

The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , suggesting potential interactions with various enzymes and cofactors.

Transport and Distribution

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting it may be readily transported and distributed.

Subcellular Localization

Peg derivatives are known to be highly flexible, providing for surface treatment or bioconjugation without steric hindrance , suggesting potential localization to various subcellular compartments.

属性

IUPAC Name |

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)